REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][CH:14]=1)[O:5][CH2:6][CH2:7][C:8]([CH3:11])(O)[CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].Cl>[N+](C)([O-])=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:12]([C:8]([CH3:11])([CH3:9])[CH2:7][CH2:6][O:5]2)=[CH:13][CH:14]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
5.741 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(OCCC(C)(O)C)C=CC1
|
Name
|
|
Quantity
|
4.019 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with three 100 mL portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a purple oil
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (SiO2, 1% ethyl acetate in hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(CCOC2=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.667 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |